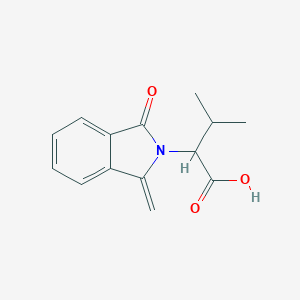
3-Methyl-2-(1-methylidene-3-oxoisoindol-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(1-methylidene-3-oxoisoindol-2-yl)butanoic acid, commonly known as MMBO, is a synthetic compound that has gained significant attention in the field of scientific research. MMBO is a derivative of indole-2-carboxylic acid and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The exact mechanism of action of MMBO is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MMBO has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
MMBO has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. MMBO has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, MMBO has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One of the major advantages of MMBO is its versatility in terms of its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of MMBO is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of MMBO. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of MMBO. Another area of research is the investigation of the potential use of MMBO in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of MMBO and its potential therapeutic applications.
合成方法
MMBO is synthesized through a multistep process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of indole-2-carboxylic acid with ethyl chloroformate to form ethyl indole-2-carboxylate. This intermediate is then reacted with methylamine to form N-methyl ethyl indole-2-carboxamide. The final step involves the reaction of N-methyl ethyl indole-2-carboxamide with 2-oxo-3-methylbutanoic acid in the presence of a catalyst to form MMBO.
科学研究应用
MMBO has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. MMBO has also been shown to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MMBO has been studied for its potential use in the treatment of diabetes and obesity.
属性
CAS 编号 |
130010-25-2 |
|---|---|
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC 名称 |
3-methyl-2-(1-methylidene-3-oxoisoindol-2-yl)butanoic acid |
InChI |
InChI=1S/C14H15NO3/c1-8(2)12(14(17)18)15-9(3)10-6-4-5-7-11(10)13(15)16/h4-8,12H,3H2,1-2H3,(H,17,18) |
InChI 键 |
YNGNTAJXSHPYKA-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)N1C(=C)C2=CC=CC=C2C1=O |
规范 SMILES |
CC(C)C(C(=O)O)N1C(=C)C2=CC=CC=C2C1=O |
同义词 |
2H-Isoindole-2-acetic acid, 1,3-dihydro-1-methylene--alpha--(1-methylethyl)-3-oxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



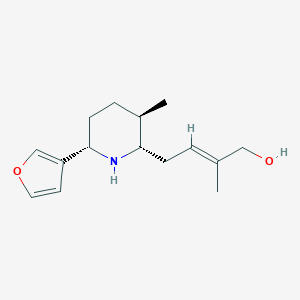
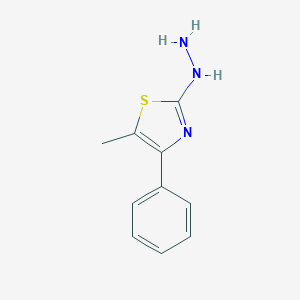
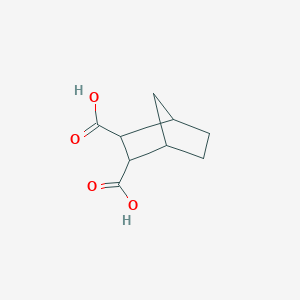
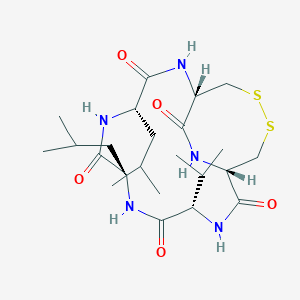

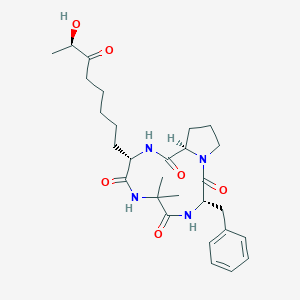



![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)


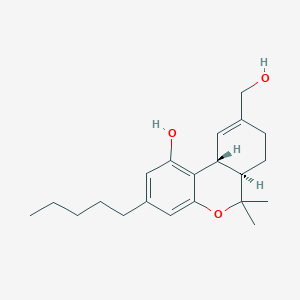
![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)